

A Technical Guide to the Physical and Chemical Properties of 1-Kestose

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Compound of Interest

Compound Name: 1-Kestose

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Introduction

1-Kestose is a naturally occurring trisaccharide and a member of the fructooligosaccharides (FOS) family.^{[1][2]} It is composed of one glucose unit and two fructose units linked by glycosidic bonds.^[2] As the simplest fructooligosaccharide, **1-kestose** is found in various natural sources, including honey, sugar cane, and certain vegetables.^{[3][4]} In recent years, **1-kestose** has garnered significant attention from the scientific community, particularly in the fields of food science and pharmaceuticals, due to its prebiotic properties and potential health benefits, including antihyperglycemic activity.^[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-kestose**, with a focus on quantitative data, experimental methodologies, and visual representations of its synthesis and biological interactions.

Physical Properties

1-Kestose is a white, crystalline powder.^{[3][5]} Its physical characteristics are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[4][5][6]
Molar Mass	504.44 g/mol	[4][5][6]
Melting Point	198-200 °C	[5]
Boiling Point (Predicted)	902.9 ± 65.0 °C	[5]
Specific Rotation (α)	[α]D ²⁰ +28 to +32° (c=5, H ₂ O)	[5]
Solubility	Soluble in water, methanol, ethanol, and DMSO.	[1][3][5][7]
Appearance	White crystalline powder	[3][5]

Crystal Structure

The crystal structure of **1-kestose** has been determined by direct methods. It crystallizes in the space group P₂1₂1₂1, with four molecules in a unit cell. The cell dimensions are a = 7.935 Å, b = 9.994 Å, and c = 26.699 Å. The α-D-glucopyranoside unit of the molecule adopts the typical C1 chair conformation. The two fructofuranoside units have puckered rings with different conformations. All hydrogen bonding within the crystal structure is intermolecular.[8]

Chemical Properties and Stability

1-Kestose is a non-reducing sugar. Its chemical stability is influenced by both pH and temperature.

Hydrolysis and Stability

The stability of **1-kestose** is significantly affected by acidic conditions and elevated temperatures. Under acidic pH, particularly at temperatures above 60°C, **1-kestose** undergoes hydrolysis, breaking down into its constituent monosaccharides (glucose and fructose) and disaccharide (sucrose).[9] In neutral and basic environments, it exhibits greater stability, even at higher temperatures.[9]

Kinetic studies of **1-kestose** hydrolysis in subcritical water (150-230 °C) have shown that the degradation follows consecutive reactions, with the cleavage of one glycosidic bond preceding

the other.[10] The hydrolysis of the β -Fru-(2 \leftrightarrow 1)- β -Fru bond in **1-kestose** is more facile compared to the α -Glc-(1 \leftrightarrow 2)- β -Fru bond found in other trisaccharides.[10] A kinetic study on the chemical hydrolysis of fructooligosaccharides, including **1-kestose**, was conducted at temperatures ranging from 80 to 120°C in aqueous solutions buffered at pH 4.0, 7.0, and 9.0.[11] The thermal degradation kinetics of **1-kestose** were found to follow a first-order kinetic model, with degradation rates decreasing as the pH increased from 5.0 to 7.0.[12]

The following table summarizes the stability of **1-Kestose** under different conditions:

Condition	Stability	Reference(s)
Acidic pH (\leq 4)	Decreased stability, especially with increased temperature and heating time.	[9]
Neutral and Basic pH (\geq 5)	Chemically stable, even with thermal processing.	[9]
High Temperature ($>60^{\circ}\text{C}$)	Prone to hydrolysis, particularly in acidic conditions.	[9]

Experimental Protocols

Quantification of **1-Kestose** by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

A validated HPLC-RID method is commonly used for the quantification of **1-kestose** in various matrices, including reaction mixtures and food products.[13][14][15]

- Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.[14][15]
- Column: A reversed-phase C18 column with polar end-capping (e.g., 150 x 4.6 mm, 4 μm) or an amino-based (NH_2) stationary phase column.[14][15]

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is commonly used. The exact ratio can be optimized based on the specific column and separation requirements.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
- Detection: Refractive Index Detector (RID).
- Quantification: External standard calibration curves are generated using pure **1-kestose** standards of known concentrations.[15] The peak area of **1-kestose** in the sample is then used to determine its concentration by interpolating from the calibration curve.[15] The limits of detection (LOD) and quantification (LOQ) for **1-kestose** have been reported to be in the range of 0.090 g/L and 0.214 g/L, respectively.[14]

Analysis by Thin-Layer Chromatography (TLC)

Dual-wavelength thin-layer chromatography (TLC) scanning can be employed for the qualitative and quantitative analysis of **1-kestose**.[5]

- Stationary Phase: Silica gel plates (e.g., GF254).
- Developing Solvent: A mixture of glacial acetic acid, chloroform, and 95% ethanol in a ratio of 9:11:11 (v/v/v).[5]
- Color Reagent: A solution of diphenylamine, aniline, acetone, and phosphoric acid (1:1:50:5, w/v/v/v).[5]
- Detection: The plate is heated after spraying with the color reagent to visualize the spots.
- Quantification: A dual-wavelength TLC scanner is used to measure the absorbance of the spots at a maximum absorption wavelength of 510 nm with a reference wavelength of 610 nm.[5] A calibration curve is prepared using standard solutions of **1-kestose**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation and identification of **1-kestose**, even in mixtures with other sugars like sucrose and neokestose.[16]

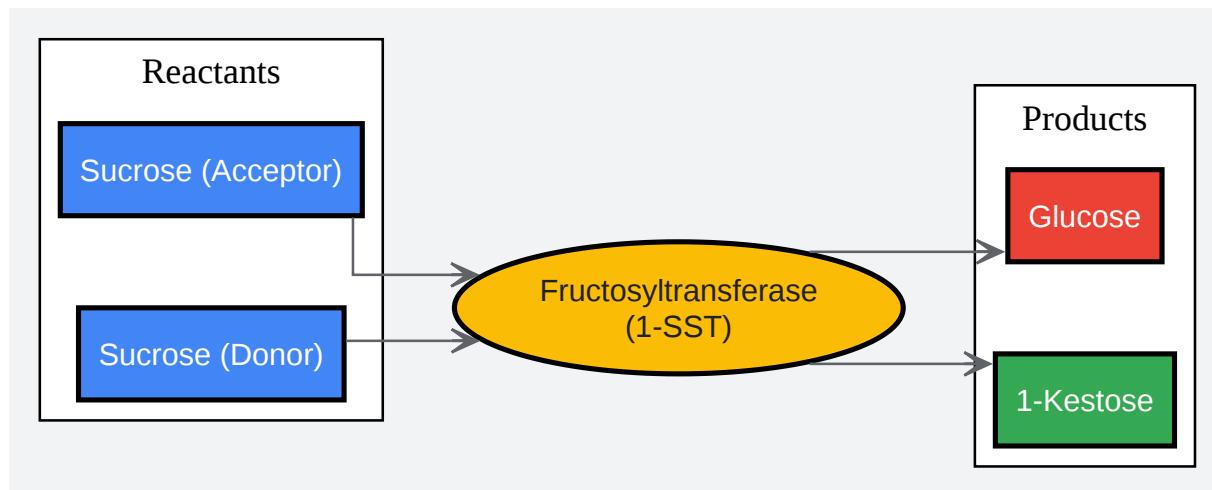
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **1-kestose** and to confirm its identity. In electrospray ionization (ESI-MS), **1-kestose** is often observed as a sodium adduct $[\text{M}+\text{Na}]^+$ at m/z 527.1.[17]

Synthesis and Biological Role

Enzymatic Synthesis of 1-Kestose

1-Kestose is synthesized from sucrose by the action of fructosyltransferases (FTFs), specifically sucrose:sucrose 1-fructosyltransferase (1-SST).[18] This enzyme catalyzes the transfer of a fructose moiety from a donor sucrose molecule to an acceptor sucrose molecule.



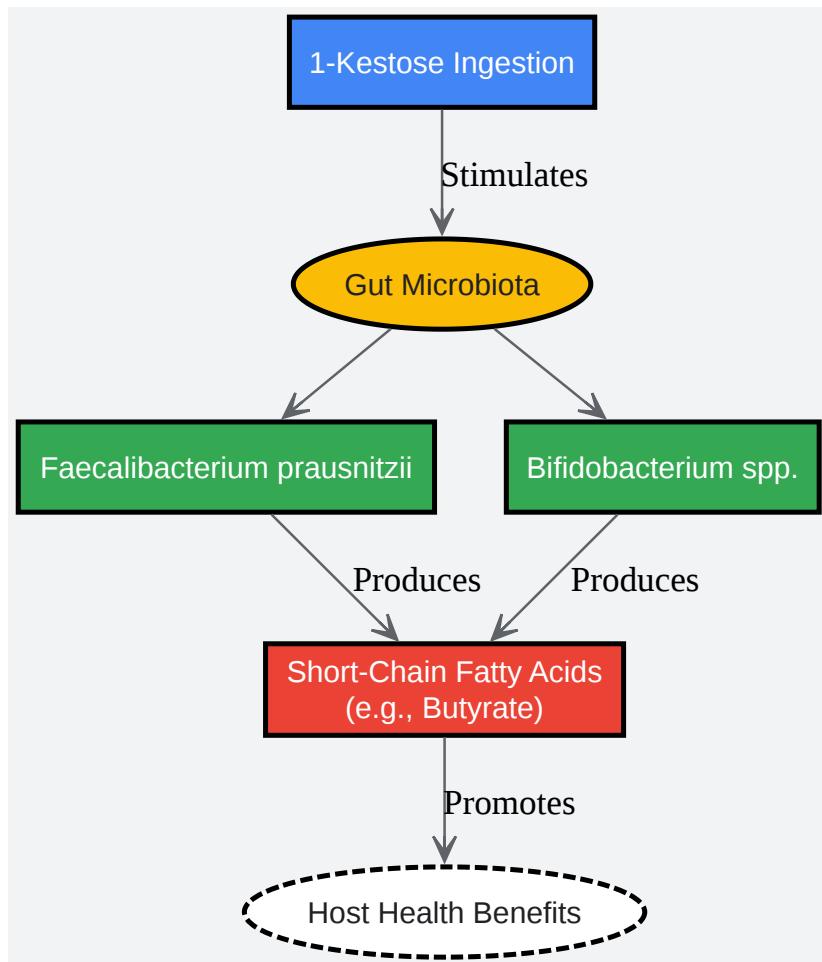
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Caption: Enzymatic synthesis of **1-Kestose** from sucrose.

Prebiotic Activity of 1-Kestose

1-Kestose is recognized for its prebiotic effects, selectively stimulating the growth and activity of beneficial gut bacteria.[19] Notably, it has been shown to efficiently stimulate the growth of *Faecalibacterium prausnitzii* and *Bifidobacterium* species in the human gut.[19][20][21][22] The

fermentation of **1-kestose** by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have various health benefits.



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